N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as DPP, is a chemical compound that has been developed for scientific research purposes. It is a synthetic compound that has been designed to target specific receptors in the brain, and it has been studied extensively for its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the release of dopamine and to modulate the activity of the sigma-1 receptor. These effects may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may have implications for the treatment of certain neurological and psychiatric disorders. It has also been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide in lab experiments is its high affinity for specific receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and psychological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as addiction and depression. Another area of interest is its potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and it requires a high level of expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires careful attention to detail.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been studied extensively for its potential applications in various fields of research. It has been shown to have a high affinity for certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in a range of physiological and psychological processes, and they have been implicated in various diseases and disorders.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-30-24-14-13-23(25(18-24)31-2)19-27-26(29)15-12-22-11-7-17-28(20-22)16-6-10-21-8-4-3-5-9-21/h3-5,8-9,13-14,18,22H,6-7,10-12,15-17,19-20H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCXCFLXMGKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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